![molecular formula C11H18BrN3O2 B1457230 [2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester CAS No. 877399-67-2](/img/structure/B1457230.png)
[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester
Übersicht
Beschreibung
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a bromine atom attached to the pyrazole ring, an ethyl group, and a carbamic acid tert-butyl ester group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a bromine atom, an ethyl group, and a carbamic acid tert-butyl ester group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the carbamic acid tert-butyl ester group, which can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make it relatively heavy and possibly volatile, while the carbamic acid tert-butyl ester group could make it polar and capable of participating in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Synthetic and Crystallographic Studies
Research on similar carbamic acid esters has focused on their synthesis and structural characterization. For example, synthetic studies have been conducted on carbazole derivatives, which involve the preparation of compounds like (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. These studies highlight methods for synthesizing complex organic molecules with potential applications in material science and pharmaceuticals. Such work demonstrates the utility of these compounds in exploring molecular conformations and interactions through X-ray crystallography, aiding in the development of new materials or drug molecules (Kant, Singh, & Agarwal, 2015).
Antibacterial Activity
Compounds structurally related to the query have been synthesized and evaluated for their antibacterial activity. For instance, novel derivatives have been designed and synthesized to explore their efficacy against various bacterial strains. Such research provides a foundation for developing new antibacterial agents that could address the growing concern of antibiotic resistance. The design and synthesis of these compounds involve complex organic synthesis techniques, showcasing the potential for creating new drugs based on the manipulation of molecular structures (Prasad).
Catalysis and Polymerization
Research into the use of related compounds in catalysis and polymerization has shown potential applications in materials science. For example, zinc(II) carboxylate complexes with pyrazolyl ligands have been investigated as catalysts for the copolymerization of CO2 and cyclohexene oxide. This work demonstrates the role of such compounds in developing environmentally friendly polymer synthesis processes, which could lead to new materials with applications in a variety of industries (Matiwane, Obuah, & Darkwa, 2020).
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(4-bromopyrazol-1-yl)ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrN3O2/c1-11(2,3)17-10(16)14(4)5-6-15-8-9(12)7-13-15/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXHVJPCPLQZLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1457148.png)
![Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1457151.png)

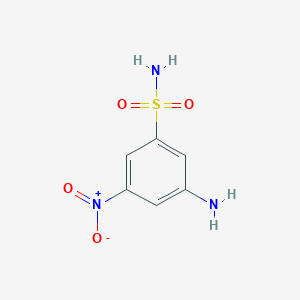
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)
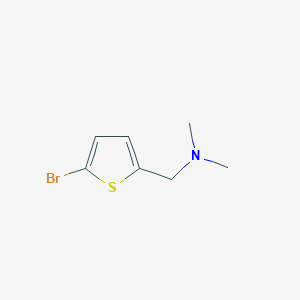
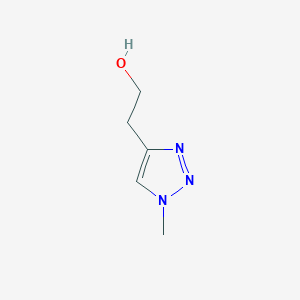
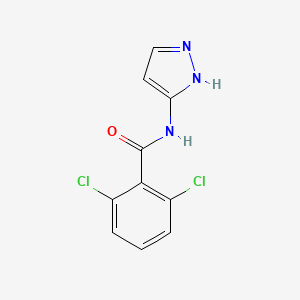
![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)
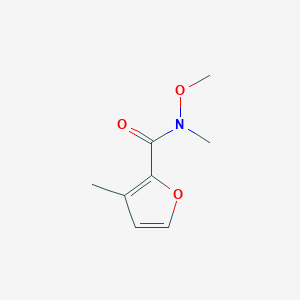
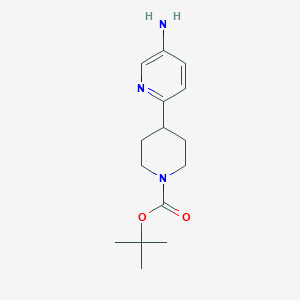
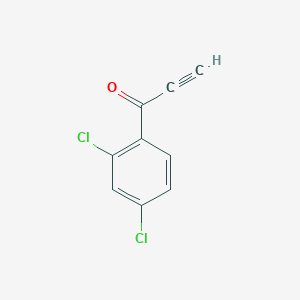

![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)